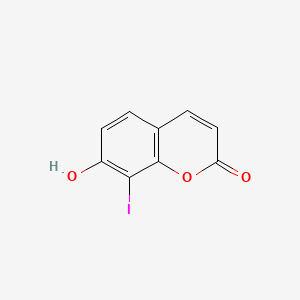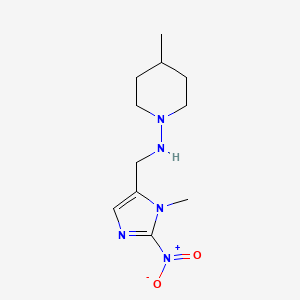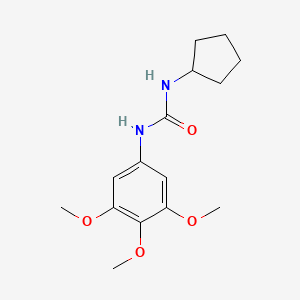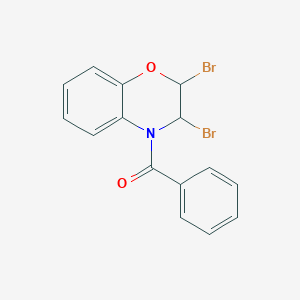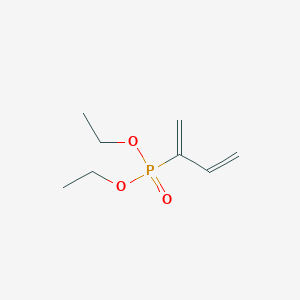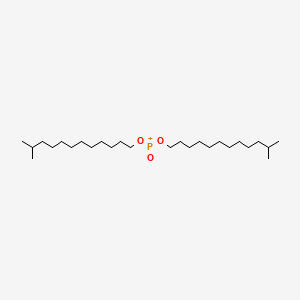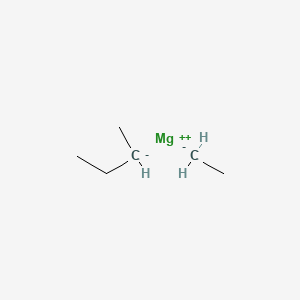
magnesium;butane;ethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium;butane;ethane is an organometallic compound that combines magnesium with butane and ethane. Organometallic compounds are characterized by the presence of a metal-carbon bond, which imparts unique reactivity and properties to the compound. These compounds are widely used in various fields, including organic synthesis, catalysis, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
Magnesium;butane;ethane can be synthesized through the reaction of magnesium with butane and ethane in the presence of a suitable solvent, such as diethyl ether or tetrahydrofuran (THF). The reaction typically involves the following steps:
Preparation of Alkyl Halides: Ethane reacts with hydrogen bromide to form bromoethane.
Formation of Grignard Reagent: Bromoethane is then reacted with magnesium in dry ether to form ethyl magnesium bromide.
Reaction with Butane: The Grignard reagent (ethyl magnesium bromide) is reacted with butane to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to ensure the purity and yield of the compound. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve efficient production.
化学反応の分析
Types of Reactions
Magnesium;butane;ethane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The compound can undergo substitution reactions with halides to form new organometallic compounds
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium or platinum.
Substitution: Alkyl halides (e.g., bromoethane) in the presence of magnesium
Major Products Formed
Oxidation: Alcohols, carboxylic acids.
Reduction: Hydrocarbons (e.g., ethane, butane).
Substitution: New organometallic compounds (e.g., ethyl magnesium bromide).
科学的研究の応用
Magnesium;butane;ethane has several scientific research applications:
Organic Synthesis: Used as a reagent in the formation of carbon-carbon bonds, which is essential in the synthesis of complex organic molecules.
Catalysis: Acts as a catalyst in various chemical reactions, including polymerization and hydrogenation.
Materials Science: Used in the preparation of advanced materials, such as metal-organic frameworks (MOFs) and nanomaterials.
Pharmaceuticals: Involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) .
作用機序
The mechanism of action of magnesium;butane;ethane involves the formation of a metal-carbon bond, which imparts nucleophilic character to the carbon atoms. This nucleophilic character allows the compound to react with electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds. The magnesium atom stabilizes the negative charge on the carbon, facilitating the reaction .
類似化合物との比較
Similar Compounds
Methane: CH4
Ethane: C2H6
Propane: C3H8
Butane: C4H10
Pentane: C5H12
Uniqueness
Magnesium;butane;ethane is unique due to the presence of the magnesium-carbon bond, which imparts distinct reactivity and properties compared to simple hydrocarbons. The compound’s ability to act as a nucleophile and form new carbon-carbon bonds makes it valuable in organic synthesis and catalysis .
特性
CAS番号 |
72388-19-3 |
|---|---|
分子式 |
C6H14Mg |
分子量 |
110.48 g/mol |
IUPAC名 |
magnesium;butane;ethane |
InChI |
InChI=1S/C4H9.C2H5.Mg/c1-3-4-2;1-2;/h3H,4H2,1-2H3;1H2,2H3;/q2*-1;+2 |
InChIキー |
NIQLZPBOKXTXQO-UHFFFAOYSA-N |
正規SMILES |
C[CH2-].CC[CH-]C.[Mg+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Butyl 4-[3-(4-chlorophenoxy)-2-hydroxypropoxy]benzoate](/img/structure/B14462517.png)
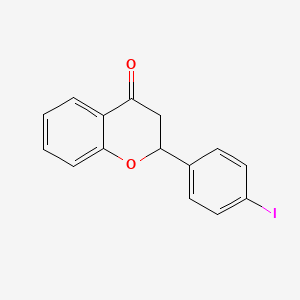
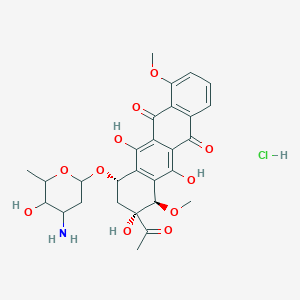

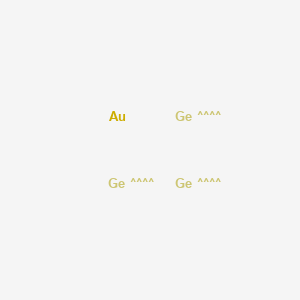
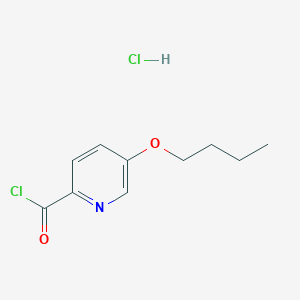
![(E)-1-(4-Methoxyphenyl)-N-[4-(2-methylbutyl)phenyl]methanimine](/img/structure/B14462552.png)
